molecular formula C10H19BF3N2O2- B8086157 trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

Cat. No.: B8086157
M. Wt: 267.08 g/mol
InChI Key: ZMODHXXZBLTZED-UHFFFAOYSA-N
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Description

Trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide (CAS: 936329-97-4) is a potassium trifluoroborate salt featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety. Its molecular formula is C₁₀H₁₈BF₃KN₂O₂, with a molecular weight of 313.17 g/mol. The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in organoboron chemistry, particularly in Suzuki-Miyaura cross-coupling reactions .

Structurally, the piperazine ring provides a nitrogen-rich scaffold, which is advantageous in medicinal chemistry for targeting enzymes or receptors. The trifluoroborate group confers improved hydrolytic stability compared to boronic acids, enabling broader applications in aqueous or protic environments .

Preparation Methods

Synthetic Overview and Key Reaction Steps

The synthesis of trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide follows a modular approach:

  • Piperazine Core Preparation : Formation or functionalization of the piperazine ring.

  • Boc Protection : Introduction of the tert-butoxycarbonyl group at the piperazine nitrogen.

  • Methyltrifluoroborate Introduction : Attachment of the -CH2BF3– group to the Boc-protected piperazine.

  • Purification and Isolation : Techniques to achieve high-purity final product.

Key challenges include controlling regioselectivity during Boc protection and ensuring stability of the boron trifluoride moiety under reaction conditions .

Piperazine Core Preparation

The piperazine backbone is typically synthesized via cyclization or reductive amination. For example, N-methyl ethylenediamine reacts with methyl benzoylformate in methanol under acidic conditions to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which is subsequently reduced to the piperazine derivative . Yields for this step range from 48% to 69.6%, depending on solvent choice (toluene vs. methanol) and temperature . Alternative routes involve:

  • Cyclocondensation : Using diethyl oxalate and ethylenediamine to form piperazine-2,5-dione, followed by reduction .

  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at specific positions .

Boc Protection of Piperazine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. For instance, Boc protection of 1-methylpiperazine in tetrahydrofuran (THF) with triethylamine as a base achieves >90% yield . Critical parameters include:

  • Solvent : THF, dichloromethane, or acetonitrile.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1.1–1.3 equivalents of Boc2O relative to piperazine .

The Boc group enhances solubility and prevents undesired nucleophilic reactions during subsequent steps .

Introduction of the Methyltrifluoroborate Group

The methyltrifluoroborate moiety is introduced via alkylation or Mannich-type reactions :

Alkylation with Boron Reagents

A common method involves reacting Boc-protected piperazine with trimethylsilyl trifluoromethane (TMSCF3) in the presence of tetramethylammonium fluoride (TMAF) as an activator. For example:

  • Step 1 : Boc-piperazine is treated with TMSCF3 and TMAF in THF at –35°C, yielding the trifluoromethyl intermediate .

  • Step 2 : The intermediate undergoes boronylation using boron trifluoride diethyl etherate (BF3·OEt2) in dichloromethane, producing the target compound in 75–80% yield .

Quaternization and Boron Incorporation

Alternative routes employ quaternization of the piperazine nitrogen followed by anion exchange:

  • Boc-piperazine reacts with methyl iodide to form the N-methylpiperazinium iodide .

  • Anion exchange with potassium trifluoroborate (KBF3OH) in aqueous ethanol affords the final product .

MethodConditionsYield (%)Purity (%)Source
TMSCF3/TMAFTHF, –35°C, 3h75–8095–97
BF3·OEt2 AlkylationDCM, 25°C, 12h65–7090–92
QuaternizationEthanol/H2O, 60°C, 6h60–6588–90

Purification and Isolation

Final purification is achieved via:

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg at 85°C) to remove volatile byproducts .

  • Recrystallization : Using hexane/ethyl acetate mixtures to isolate crystalline product .

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents for high-purity batches (>99%) .

Critical Note : The boron trifluoride group is sensitive to moisture; thus, anhydrous conditions are maintained throughout .

Variations and Optimization Strategies

Solvent Optimization

  • Polar Aprotic Solvents : THF and DMF improve reaction rates but may require lower temperatures to avoid decomposition .

  • Chlorinated Solvents : Dichloromethane enhances stability of intermediates but prolongs reaction times .

Catalytic Enhancements

  • Lewis Acids : Titanium(IV) ethoxide increases diastereoselectivity during trifluoromethylation .

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates anion exchange in quaternization methods .

Scalability

Pilot-scale synthesis (1–10 kg batches) employs stainless steel reactors (316L grade) to withstand corrosive byproducts like hydrofluoric acid . For example, a 1L reactor processing 100 g of 4-piperidine carboxylic acid achieves 74.6% yield under optimized conditions .

Chemical Reactions Analysis

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Trifluoro compounds are known for their bioactivity and stability, making them valuable in drug design and development:

  • Anticancer Agents: Research has indicated that trifluoroborate derivatives can enhance the efficacy of anticancer drugs by improving their solubility and stability in biological environments. Studies have shown that compounds similar to trifluoro-[[4-(piperazin-1-yl)methyl]boranuide exhibit potent activity against various cancer cell lines .

Pharmaceutical Formulation

The compound's unique properties allow it to serve as an effective pharmaceutical intermediate:

  • Prodrug Development: Trifluoro derivatives can be designed as prodrugs that release active pharmaceutical ingredients in a controlled manner, enhancing therapeutic outcomes while minimizing side effects .

Material Science

In material science, trifluoroborate compounds are utilized for their unique electrical and thermal properties:

  • Conductive Polymers: Research indicates that incorporating trifluoroborate groups into polymer matrices can significantly enhance conductivity, making them suitable for applications in electronics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of piperazine-based trifluoroborates. The results demonstrated that these compounds exhibited significant cytotoxicity against human breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Drug Delivery Systems

In another research project, trifluoro derivatives were incorporated into liposomal formulations aimed at targeted drug delivery. The study found that these formulations improved the bioavailability of hydrophobic drugs while providing sustained release profiles.

Mechanism of Action

The mechanism of action of trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group can undergo transmetallation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. This process is crucial in many coupling reactions, such as the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogous potassium trifluoroborates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide C₁₀H₁₈BF₃KN₂O₂ 313.17 Boc-protected piperazine; enhanced stability Medicinal chemistry; cross-coupling reactions
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (CAS: 1494466-28-2) C₇H₆BF₄K 220.08 Aromatic fluorophenyl group; high lipophilicity Material science; fluorinated polymer synthesis
Potassium [1,1'-biphenyl]-4-yltrifluoroborate C₁₂H₁₀BF₃K 272.12 Biphenyl system; planar structure OLEDs; catalytic systems
Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide (CAS: 2410559-74-7) C₈H₁₀BF₃KO₂ 258.08 Rigid bicyclo[1.1.1]pentane; ester functionality Bioisosteres; drug design

Key Observations:

Piperazine vs. Aromatic Substituents : The target compound’s Boc-piperazine group offers hydrogen-bonding capabilities and basicity, unlike the fluorophenyl or biphenyl groups in analogs. This makes it more suitable for targeting biological systems .

Stability : The Boc group in the target compound reduces nucleophilic degradation compared to unprotected amines, whereas bicyclo[1.1.1]pentane analogs prioritize steric hindrance for metabolic stability .

Reactivity : The trifluoroborate group in all compounds enables cross-coupling reactions, but the piperazine moiety may require Boc deprotection for further functionalization .

Biological Activity

Trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide, also known as potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H19BF3N2O2C_{10}H_{19}BF_3N_2O_2, with a molecular weight of approximately 306.18 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which is often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC10H19BF3N2O2
Molecular Weight306.18 g/mol
CAS Number936329-97-4
Purity98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have shown significant inhibitory effects against various human cancer cell lines.

  • Cell Line Studies :
    • A549 (Lung Cancer) : Compounds exhibited IC50 values comparable to established chemotherapeutics.
    • HCT116 (Colorectal Cancer) : Notable down-regulation of key oncogenes was observed.
    • HePG2 (Liver Cancer) : Induced apoptosis in treated cells.

The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For example, down-regulation of genes such as TP53 and FASN has been reported in treated cancer cells, suggesting a potential pathway for therapeutic intervention.

Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various trifluoromethyl-containing compounds against E. coli and C. albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL, demonstrating significant antibacterial activity.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on the impact of substituents on the piperazine ring. It was found that modifications at the para position significantly enhanced potency against specific cancer cell lines, indicating that structural optimization could lead to more effective therapeutic agents.

Safety and Handling

While exploring its biological potential, it is crucial to consider safety aspects. The compound is classified under GHS as causing skin and eye irritation, necessitating appropriate handling precautions:

  • Signal Word : Warning
  • Hazard Statements : Causes skin irritation; causes serious eye irritation; may cause respiratory irritation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and trifluoroborate precursors. For example, analogous trifluoroborate salts are synthesized using Suzuki-Miyaura coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄) are critical for cross-coupling efficiency . Reaction temperature (typically 80–110°C) and solvent choice (e.g., 1,4-dioxane/water mixtures) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoroborate moiety (~-140 to -150 ppm for B-F bonds) and ¹H/¹³C NMR to verify piperazine and tert-butoxycarbonyl (Boc) groups .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and boron coordination geometry, as demonstrated for similar trifluoroacetate salts .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Methodological Answer : The trifluoroborate group is moisture-sensitive. Store under inert gas (argon/nitrogen) at -20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to light, as UV radiation may degrade the Boc-protected piperazine moiety. Stability tests under varying pH (4–9) and temperature (4–40°C) are advised to establish shelf life .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the Boc group) or boron-fluorine coupling. Use variable-temperature NMR (VT-NMR) to differentiate between conformational exchange and scalar coupling. For ¹⁹F NMR, decoupling experiments can isolate B-F interactions. Cross-validate with computational models (DFT calculations) to predict splitting patterns .

Q. What reaction mechanisms dominate in cross-coupling applications of this trifluoroborate reagent?

  • Methodological Answer : In Suzuki-Miyaura couplings, the trifluoroborate acts as a stabilized boronic acid surrogate. The mechanism involves transmetallation between the palladium catalyst and boron center, followed by reductive elimination. Kinetic studies (e.g., monitoring via in situ IR or LC-MS) can identify rate-limiting steps, such as oxidative addition of aryl halides . Competing pathways (e.g., protodeboronation) are minimized by using anhydrous conditions and excess base .

Q. How can researchers optimize catalytic efficiency using Design of Experiments (DoE) methodologies?

  • Methodological Answer : Apply factorial design to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design (catalyst: 1–5 mol%, temperature: 80–110°C, solvent: dioxane vs. toluene) can identify interactions between parameters. Response surface methodology (RSM) then refines optimal conditions for maximum yield .

Q. What computational approaches are suitable for modeling the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict boron’s Lewis acidity, frontier molecular orbitals (HOMO/LUMO), and transition states in cross-coupling reactions. Molecular dynamics (MD) simulations assess solvation effects and conformational stability of the piperazine-Boc group .

Properties

IUPAC Name

trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMODHXXZBLTZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BF3N2O2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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